molecular formula C19H24O4 B11523109 3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

Cat. No.: B11523109
M. Wt: 316.4 g/mol
InChI Key: BGDJFYJNEWNEEI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione typically involves the reaction of 4-methoxybenzaldehyde with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione stands out due to its specific functional groups and the unique arrangement of atoms in its spirocyclic structure.

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione

InChI

InChI=1S/C19H24O4/c1-18(2)15(13-7-9-14(22-3)10-8-13)23-17(21)19(16(18)20)11-5-4-6-12-19/h7-10,15H,4-6,11-12H2,1-3H3

InChI Key

BGDJFYJNEWNEEI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC(=O)C2(C1=O)CCCCC2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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